7-(3,4-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(3,4-DIMETHOXYPHENYL)-2-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the triazolopyrimidine class. This compound is characterized by its unique structure, which includes multiple methoxy groups and a triazolopyrimidine core. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-DIMETHOXYPHENYL)-2-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of methoxy groups: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final coupling: The final step involves coupling the triazolopyrimidine core with the methoxy-substituted phenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of acyl or alkyl groups on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: Potential use in the development of novel materials with unique electronic properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Exhibits antimicrobial properties, useful in developing new antibiotics.
Medicine
Drug Development: Potential use in developing drugs for various diseases due to its unique structure and biological activity.
Diagnostics: Use in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Enzyme Inhibition: Binding to the active site of enzymes, inhibiting their activity.
Receptor Binding: Interacting with specific receptors, modulating their activity.
Pathway Modulation: Affecting biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
- 7-(3,4-DIMETHOXYPHENYL)-2-(3-METHOXYPHENYL)-5-ETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Uniqueness
- Structural Variations : The presence of different substituents on the aromatic rings and the triazolopyrimidine core.
- Biological Activity : Unique biological activities due to specific structural features.
- Chemical Reactivity : Different reactivity patterns based on the substituents present.
Properties
Molecular Formula |
C22H23N5O4 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H23N5O4/c1-12-18(20(23)28)19(13-8-9-16(30-3)17(11-13)31-4)27-22(24-12)25-21(26-27)14-6-5-7-15(10-14)29-2/h5-11,19H,1-4H3,(H2,23,28)(H,24,25,26) |
InChI Key |
DLWTUUCSSZYERU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)OC)N1)C4=CC(=C(C=C4)OC)OC)C(=O)N |
Origin of Product |
United States |
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